6-chloro-3-ethylpyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-Chloro-3-ethylpyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds similar to pyridine and are known for their significant role in biochemistry, particularly in the structure of nucleic acids. The compound’s structure includes a pyrimidine ring substituted with a chlorine atom at the 6th position and an ethyl group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-3-ethylpyrimidine-2,4(1H,3H)-dione typically involves the chlorination of 3-ethyluracil. The reaction is carried out using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) as chlorinating agents under reflux conditions. The reaction proceeds as follows:
Starting Material: 3-ethyluracil
Chlorinating Agent: Thionyl chloride or phosphorus oxychloride
Reaction Conditions: Reflux
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-3-ethylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6th position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydropyrimidines.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or ammonia (NH₃) in methanol.
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products Formed:
Nucleophilic Substitution: Formation of 6-amino-3-ethylpyrimidine-2,4(1H,3H)-dione.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 6-chloro-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione.
Scientific Research Applications
6-Chloro-3-ethylpyrimidine-2,4(1H,3H)-dione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential interactions with nucleic acids and enzymes.
Medicine: Investigated for its potential as an antiviral or anticancer agent due to its structural similarity to nucleobases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 6-chloro-3-ethylpyrimidine-2,4(1H,3H)-dione exerts its effects involves its interaction with biological macromolecules. The compound can mimic natural nucleobases, allowing it to interfere with DNA and RNA synthesis. This interference can inhibit the replication of viruses or the proliferation of cancer cells. The molecular targets include DNA polymerases and ribonucleotide reductases, which are crucial for nucleic acid metabolism.
Comparison with Similar Compounds
6-Chloro-3-methyluracil: Similar structure but with a methyl group instead of an ethyl group.
5-Fluorouracil: A well-known anticancer agent with a fluorine atom at the 5th position.
6-Amino-3-ethyluracil: Similar structure but with an amino group instead of a chlorine atom.
Uniqueness: 6-Chloro-3-ethylpyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ethyl group at the 3rd position and chlorine at the 6th position make it a valuable intermediate in the synthesis of various bioactive compounds.
Properties
IUPAC Name |
6-chloro-3-ethyl-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-2-9-5(10)3-4(7)8-6(9)11/h3H,2H2,1H3,(H,8,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQGLIMPENHTQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(NC1=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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